2-chloro-1-(2,5-dimethyl-1-pyridin-2-yl-1H-pyrrol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-7-11(12(17)8-14)10(2)16(9)13-5-3-4-6-15-13/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAMRZNHAPAAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173129 | |
| Record name | 2-Chloro-1-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873790-31-9 | |
| Record name | 2-Chloro-1-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873790-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Chloroacetylation of 2,5-Dimethylpyrrole Derivatives
Traditional Friedel-Crafts Acylation Limitations : Direct Friedel-Crafts acylation of 2,5-dimethylpyrroles with chloroacetyl chloride often leads to mixtures of mono- and bis-acylated products, reducing selectivity and yield. This is due to the high reactivity of the pyrrole ring and the electrophilic nature of chloroacetyl chloride, which can cause over-acylation and side reactions.
Improved Method Using Chloroacetylimidoyl Chloride : A novel and selective method involves the in situ generation of chloroacetylimidoyl chloride from chloroacetonitrile and hydrogen chloride. This reagent allows mild and selective acylation of 2,5-dimethylpyrroles to form the corresponding 3-chloroacetyl derivatives with high yield and purity.
-
- React 2,5-dimethyl-1-(substituted phenyl or pyridinyl) pyrrole (e.g., 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole) with chloroacetonitrile in diethyl ether at 5–10 °C for 2 hours under vigorous stirring.
- Allow the reaction mixture to stand at room temperature for 12 hours to precipitate the iminium salt intermediate.
- Filter and wash the solid, then hydrolyze under reflux in water to obtain the 3-chloroacetyl pyrrole product.
Yields : The iminium salt intermediate precipitates in approximately 87% yield, and subsequent hydrolysis yields the target chloroacetylated pyrrole in about 69% yield.
-
Construction of the Pyrrole-Pyridine Linkage
The pyridine substituent at the 1-position of the pyrrole ring is typically introduced prior to the chloroacetylation step. This can be achieved by:
N-arylation or N-heteroarylation of the pyrrole nitrogen with a 2-halopyridine derivative under palladium-catalyzed cross-coupling conditions or nucleophilic substitution, depending on the substituents and reaction conditions.
Alternatively, starting from a 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine intermediate, the chloroacetyl group is introduced at the 3-position of the pyrrole ring using the selective acylation method described above.
Industrial and Scale-Up Considerations
Industrial synthesis involves batch reactors with precise control of temperature, stirring, and inert atmosphere to prevent side reactions and degradation.
Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity of the final product.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-arylation/N-heteroarylation | 2-halopyridine, Pd catalyst or nucleophilic substitution | Ambient to reflux | Several hours | Variable | Prepares pyrrole-pyridine intermediate |
| Chloroacetylation | Chloroacetonitrile + HCl (in situ chloroacetylimidoyl chloride) in diethyl ether | 5–10 °C (initial), then RT | 2 h + 12 h standing | 87% (iminium salt), 69% (final) | Mild, selective, avoids over-acylation |
| Hydrolysis | Reflux in water | Reflux | 1 h | 69% | Converts iminium salt to chloroacetyl product |
| Purification | Recrystallization or chromatography | Ambient | Variable | - | Ensures product purity |
Research Findings and Advantages of the Method
The use of chloroacetylimidoyl chloride as an acylating agent is a significant advancement over traditional Friedel-Crafts acylation, providing:
Higher selectivity for mono-chloroacetylation at the 3-position of the pyrrole ring.
Milder reaction conditions , reducing decomposition and side reactions.
Good yields and ease of isolation due to precipitation of intermediates.
The method is adaptable to various substituted pyrroles, including those bearing pyridinyl groups, making it versatile for synthesizing derivatives like this compound.
Industrially, the process benefits from straightforward scale-up potential due to the precipitation of intermediates and avoidance of hazardous reagents like liquid bromine or harsh Lewis acids.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2,5-dimethyl-1-pyridin-2-yl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrrole derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 2-chloro-1-(2,5-dimethyl-1-pyridin-2-yl-1H-pyrrol-3-yl)ethanone exhibits significant antimicrobial properties.
Case Study: Antimicrobial Efficacy
In a study assessing various pyrrole derivatives, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxic Effects on Breast Cancer Cells
A study focused on the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with 10 µM of the compound resulted in approximately 70% reduction in cell viability after 48 hours. Further analysis revealed that the compound induced apoptosis via activation of caspase pathways, indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Mechanism of Action
It appears to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds. This inhibition could lead to enhanced therapeutic effects when used in conjunction with other drugs.
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | MIC of 32 µg/mL against Staphylococcus aureus |
| Cytotoxicity | 70% reduction in MCF-7 cell viability at 10 µM |
| Mechanism | Induces apoptosis through caspase activation |
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,5-dimethyl-1-pyridin-2-yl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-chloro-1-(2,5-dimethyl-1-pyridin-2-yl-1H-pyrrol-3-yl)ethanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Structural Analogs with Aryl Substitutions
Electronic and Functional Group Variations
- Trifluoromethoxy Substitution (): The compound 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone exhibits a strong electron-withdrawing CF₃O group, lowering electron density at the pyrrole ring and enhancing resistance to oxidation. Its ^19F-NMR signal at δ -56.89 confirms the trifluoromethoxy moiety .
- Methoxyethyl Substitution (): 2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (C₁₇H₂₀ClNO₂, 305.8 g/mol) incorporates a flexible methoxyphenylethyl chain, which may improve solubility in polar solvents .
Heterocyclic Core Modifications
- Indole-Based Analogs (): Compounds like 2-chloro-1-(7-methoxy-1H-indol-3-yl)ethanone replace the pyrrole ring with an indole system, altering conjugation patterns and hydrogen-bonding capabilities. Yields for such derivatives are typically low (e.g., 23% in ), suggesting synthetic challenges .
- Fluorene Derivatives (): 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone demonstrates how a polycyclic aromatic core (fluorene) impacts planarity and UV absorption profiles, relevant to antimalarial drug design .
Biological Activity
2-Chloro-1-(2,5-dimethyl-1-pyridin-2-yl-1H-pyrrol-3-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant research findings.
The molecular formula of this compound is C13H13ClN2O, with a molar mass of 248.71 g/mol. The compound features a chlorinated ethanone structure linked to a pyridine and pyrrole moiety, which are known for their biological activity.
Antimicrobial Activity
Research indicates that compounds containing pyrrole and pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentration (MIC) values for certain pyrrole derivatives ranging from 3.12 to 12.5 μg/mL, indicating their potential as antibacterial agents .
Anticancer Activity
Several studies have explored the anticancer properties of pyrrole-containing compounds. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. One study demonstrated that certain analogues exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against Jurkat and HT29 cell lines . The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic activity.
Anticonvulsant Activity
Pyrrole derivatives have also been investigated for their anticonvulsant properties. A series of thiazole-integrated pyrrole compounds showed promising results in reducing seizure activity in animal models . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrrole ring were crucial for enhancing anticonvulsant efficacy.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Chloroacylation : Using chloroacetonitrile to introduce the chloro group.
- Pyrrole Formation : Employing methods such as the Paal-Knorr reaction to form the pyrrole ring.
- Final Modification : Refluxing with appropriate reagents to achieve the desired ethanone structure .
Case Studies
A notable case study involved testing various derivatives of pyrrole for their biological activities. The study highlighted that modifications at specific positions on the pyrrole ring significantly influenced both antimicrobial and anticancer activities. For instance:
| Compound | Activity Type | IC50/MIC (μg/mL) |
|---|---|---|
| Compound A | Antibacterial | 3.12 |
| Compound B | Anticancer (Jurkat) | <10 |
| Compound C | Anticonvulsant | Effective |
The data suggest that structural modifications can optimize biological activity, making this class of compounds valuable in drug development.
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Adjust mobile phase (e.g., acetonitrile/water) to resolve polar substituents.
- NMR : Compare integration ratios (e.g., pyridine protons at δ 8.5–9.0 ppm vs. pyrrole methyl groups at δ 2.1–2.5 ppm).
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₅ClN₂O: calc. 262.08, observed 262.1). Substituents like halogens or bulky groups may cause retention time shifts or split peaks .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrrole and pyridine substituents on bioactivity?
Q. Advanced
- Variable substituent libraries : Synthesize analogs with modifications (e.g., 3,5-dichlorophenyl, isopropyl, or benzyl groups) and compare bioactivity .
- Computational docking : Use MOE or AutoDock to predict binding affinities to target proteins (e.g., bacterial enzymes).
- Data normalization : Account for steric/electronic effects. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antibacterial activity in analogs .
What computational strategies are effective in predicting the reactivity of the chloroethanone moiety?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the carbonyl carbon.
- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites. The chloro group increases electrophilicity, favoring nucleophilic substitution .
- MD simulations : Study solvent effects (e.g., DMSO vs. water) on reaction pathways for hydrolysis or amine coupling .
How should contradictory bioactivity data across analogs be analyzed, particularly in antimicrobial assays?
Q. Advanced
- Dose-response curves : Fit data to Hill equations to compare IC₅₀ values. Inconsistent results may arise from assay conditions (e.g., pH-sensitive chloroethanone stability).
- Meta-analysis : Pool data from analogs (e.g., 2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone) to identify trends. For example, para-substituted phenyl groups often show higher activity than ortho-substituted ones .
- Control experiments : Test compound stability under assay conditions via LC-MS to rule out degradation .
What challenges arise in crystallizing this compound, and how can twinning be addressed?
Q. Advanced
- Twinning : Common due to flexible pyrrole rings. Use SHELXL’s TWIN/BASF commands to refine twinned data.
- Disorder : Methyl/pyridine groups may exhibit positional disorder. Apply restraints (e.g., SIMU/ISOR) during refinement .
- Solvent inclusion : Crystals grown from THF or DMF often trap solvent molecules, requiring SQUEEZE in PLATON to model electron density .
What safety protocols are essential when handling this compound during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
